molecular formula C19H18N2O3 B5181274 6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B5181274
M. Wt: 322.4 g/mol
InChI Key: OSICTFVGWMISBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as MNQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNQ belongs to the class of cyclopenta[c]quinoline derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNQ is not fully understood, but it is believed to involve the modulation of various signaling pathways. MNQ has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration. MNQ has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
MNQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. MNQ has also been shown to reduce inflammation and oxidative stress in animal models. In addition, MNQ has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNQ has several advantages for lab experiments, including its relatively low cost and easy synthesis. MNQ has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, MNQ has some limitations, including its low solubility in water and potential for off-target effects.

Future Directions

There are several future directions for MNQ research, including its potential as a treatment for cancer, inflammation, and neurodegenerative diseases. MNQ could also be further investigated for its effects on the immune system and as a potential modulator of epigenetic mechanisms. In addition, the development of MNQ analogs with improved pharmacokinetic properties could lead to the discovery of novel therapeutic agents.

Synthesis Methods

MNQ can be synthesized through a multistep process involving the reaction of 4-nitrophenylhydrazine with 6-methoxy-1-tetralone, followed by cyclization and reduction. The yield of MNQ can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.

Scientific Research Applications

MNQ has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. MNQ has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and a treatment for Alzheimer's disease.

properties

IUPAC Name

6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-17-7-3-6-16-14-4-2-5-15(14)18(20-19(16)17)12-8-10-13(11-9-12)21(22)23/h2-4,6-11,14-15,18,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICTFVGWMISBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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